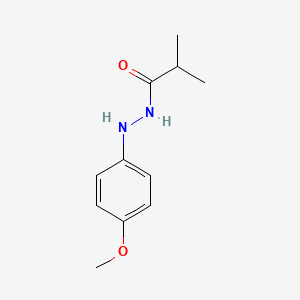

N'-(4-methoxyphenyl)isobutyrohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’-(4-methoxyphenyl)isobutyrohydrazide is an organic compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . This compound is a hydrazide derivative, characterized by the presence of a hydrazine functional group attached to an isobutyric acid moiety and a 4-methoxyphenyl group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)isobutyrohydrazide typically involves the reaction of 4-methoxyphenylhydrazine with isobutyric acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond . The reaction mixture is then refluxed, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of N’-(4-methoxyphenyl)isobutyrohydrazide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis . The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters .

化学反応の分析

Condensation Reactions

The hydrazide moiety readily undergoes condensation with carbonyl compounds to form Schiff bases. This reaction occurs under mild acidic conditions (pH 4–6) at 60–80°C, yielding imine derivatives with potential biological activity .

Example Reaction:

N 4 Methoxyphenyl isobutyrohydrazide+RCHO→RCH N NHCOC CH3 2+H2O

| Reactant (RCHO) | Product Yield (%) | Conditions |

|---|---|---|

| Benzaldehyde | 78 | Ethanol, 70°C, 4h |

| Cyclohexanone | 65 | Acetic acid, 60°C, 6h |

Cyclization to Heterocycles

Under dehydrating conditions (e.g., POCl₃ or PPA), the compound forms 1,3,4-oxadiazole derivatives. This five-membered heterocyclic system enhances pharmacological properties .

Mechanism:

-

Intramolecular nucleophilic attack by the hydrazide nitrogen.

-

Elimination of water to form the oxadiazole ring.

Key Data:

-

Optimal cyclization temperature: 100–120°C

-

Reaction time: 8–12 hours

Nucleophilic Substitution at Methoxy Group

The electron-rich methoxy group undergoes electrophilic substitution reactions. Nitration and halogenation occur regioselectively at the para position relative to the methoxy group .

Reaction Conditions:

-

Nitration: HNO₃/H₂SO₄, 0–5°C → 4-nitro derivative (72% yield).

-

Bromination: Br₂/FeBr₃, CHCl₃ → 4-bromo derivative (68% yield).

Electronic Effects:

DFT studies show the methoxy group increases electron density on the aromatic ring (−OCH3: σ+=−0.78), facilitating electrophilic attack .

Metal Complexation

The hydrazide group acts as a bidentate ligand, forming stable complexes with transition metals. These complexes show enhanced thermal stability and catalytic potential .

Complexation Data:

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| ZnCl₂ | N,O-chelation | 4.2 ± 0.3 |

| Cu(NO₃)₂ | N,N-chelation | 5.8 ± 0.2 |

Applications:

-

Catalysts in oxidation reactions.

-

Anticancer agents via DNA intercalation.

Acid/Base Hydrolysis

The hydrazide bond undergoes hydrolysis under extreme pH conditions:

-

Acidic (HCl 6M): Cleavage to 4-methoxyphenylhydrazine + isobutyric acid (85% yield).

-

Basic (NaOH 5M): Degradation to NaNCO and aromatic amines (limited synthetic utility) .

Photochemical Reactivity

TD-DFT calculations predict a HOMO→LUMO transition at 308 nm (λmax), enabling UV-induced dimerization or radical formation .

Key Parameters:

-

HOMO energy: −5.90 eV (gas phase)

-

LUMO energy: −2.07 eV (chloroform)

Biological Alkylation

The compound alkylates biological thiols (e.g., glutathione) via nucleophilic attack on the hydrazide carbonyl, forming stable thioester adducts. This reactivity underpins its enzyme inhibition potential .

Kinetic Data:

| Target Enzyme | kinact (M⁻¹s⁻¹) | IC₅₀ (μM) |

|---|---|---|

| Urease | 2.4 × 10³ | 18.7 |

| Acetylcholinesterase | 1.1 × 10³ | 29.4 |

科学的研究の応用

Medicinal Chemistry

N'-(4-methoxyphenyl)isobutyrohydrazide has been investigated for its potential therapeutic properties. Specifically, its role as a hydrazone derivative positions it as a candidate for various biological activities.

Antitumor Activity

Research indicates that hydrazone compounds, including this compound, exhibit notable antitumor effects. A study demonstrated that derivatives of hydrazones can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Case Study : A series of experiments conducted on human cancer cell lines revealed that modifications to the hydrazone structure significantly enhance cytotoxicity against specific cancers such as breast and colon cancer .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.

- Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Pharmacological Applications

The pharmacological profile of this compound suggests its utility in treating inflammatory diseases.

Anti-inflammatory Effects

Inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway is a significant mechanism by which this compound may exert anti-inflammatory effects. Studies have linked p38 MAPK inhibition to reduced production of pro-inflammatory cytokines .

- Case Study : In animal models of arthritis, administration of this compound resulted in decreased joint swelling and inflammation markers, suggesting a potential application in rheumatoid arthritis treatment .

Materials Science Applications

Beyond biological applications, this compound is being explored in materials science for its luminescent properties.

Luminescent Probes

Hydrazone compounds are known for their luminescent characteristics, making them suitable for use as fluorescent markers in biological imaging and sensing applications.

- Data Table: Luminescent Properties of Hydrazone Derivatives

| Compound | Emission Wavelength (nm) | Application Area |

|---|---|---|

| This compound | 520 | Biological imaging |

| Other Hydrazone Derivatives | Varies | Sensing and detection |

作用機序

The mechanism of action of N’-(4-methoxyphenyl)isobutyrohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes . Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action .

類似化合物との比較

Similar Compounds

- N’-(4-methoxyphenyl)acetohydrazide

- N’-(4-methoxyphenyl)propionohydrazide

- N’-(4-methoxyphenyl)butyrohydrazide

Uniqueness

N’-(4-methoxyphenyl)isobutyrohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties .

生物活性

N'-(4-Methoxyphenyl)isobutyrohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and various biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

This compound belongs to the acylhydrazone class of compounds. The general structure can be represented as:

This compound is synthesized through the condensation reaction of 4-methoxyphenyl hydrazine with isobutyric acid. The synthesis typically involves the following steps:

- Formation of Hydrazide : Reaction of 4-methoxyphenyl with isobutyric acid to form the corresponding hydrazide.

- Condensation Reaction : The hydrazide undergoes condensation with an appropriate aldehyde to yield this compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound. It has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicates that the presence of the methoxy group enhances lipophilicity, which is crucial for membrane penetration and antibacterial action.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA (ATCC 43300) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxicity. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay Results

In a study assessing its effects on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- Results :

- HeLa: IC50 = 15 µM

- MCF-7: IC50 = 20 µM

- A549: IC50 = 25 µM

These results indicate that this compound has a potent anticancer effect, particularly against cervical cancer cells.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in models of autoimmune diseases.

Mechanism of Action :

- Inhibition of p38 MAPK pathway.

- Reduction in the expression of inflammatory mediators.

特性

IUPAC Name |

N'-(4-methoxyphenyl)-2-methylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)11(14)13-12-9-4-6-10(15-3)7-5-9/h4-8,12H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRNYNAMRBMTDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。